N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide
Description
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide is a synthetic small molecule characterized by a 3,4-dimethylbenzamide moiety linked to a cyclohexyl group substituted with a 2,4-dioxo-1,3-thiazolidine ring. The thiazolidinedione (TZD) scaffold is notable for its hydrogen-bonding capacity due to the two ketone groups, which may influence solubility and biological interactions . While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in drug discovery, particularly in targeting enzymes or receptors associated with inflammation or metabolic disorders.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-7-8-13(9-12(11)2)17(22)19-14-5-3-4-6-15(14)20-16(21)10-24-18(20)23/h7-9,14-15H,3-6,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPVOOPRJDVIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCCC2N3C(=O)CSC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide typically involves the formation of the thiazolidine ring followed by the attachment of the cyclohexyl and dimethylbenzamide groups. One common method involves the reaction of 2,4-thiazolidinedione with cyclohexylamine under controlled conditions to form the intermediate, which is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential components like peptidoglycan in bacterial cell walls . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinedione-Containing Analogs
Key Structural Differences :
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide (): Replaces the cyclohexyl group with a thiazol-2-yl ring and introduces a dimethylamino substituent.
- Compounds in : Feature nitro-furyl or trifluoromethyl groups attached to the TZD ring.
Physicochemical Properties :
*Estimated based on molecular formula.
Cyclohexyl-Substituted Benzamides
Pharmacological Analogs :
- U-47700 (): A µ-opioid receptor (MOR) agonist with a cyclohexyl-acetamide backbone. Unlike the target compound, U-47700 lacks the TZD ring and instead has a dimethylamino group, contributing to its high MOR affinity (Ki = 7.5 nM) .
- 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (): A psychoactive compound with a chloro-substituted benzamide. The dimethylamino group and chlorine atoms enhance its receptor-binding profile, contrasting with the target compound’s TZD and methyl groups .
Structural Implications :
- The absence of halogen atoms (e.g., Cl in U-47700) in the target compound likely reduces electrophilicity and toxicity risks .
Benzamide Derivatives with Bioactive Substituents
Metabolism and Toxicity :
- N-(Heptan-4-yl)-3,4-dimethylbenzamide (): A flavor compound metabolized via hepatic oxidation. The target compound’s TZD ring may introduce alternative metabolic pathways, such as glucuronidation or hydrolysis, altering its pharmacokinetic profile .
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): Exhibits anti-inflammatory activity due to the thiazole ring. The target compound’s TZD ring could provide similar anti-inflammatory effects but with improved solubility .
Biological Activity
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide is a complex organic compound that exhibits significant biological activity. Its structure incorporates a thiazolidine ring and a benzamide moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer effects, as well as its potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O3S. The compound features:
- Thiazolidine ring : Contributes to its biological activity through various mechanisms.
- Benzamide moiety : Enhances binding affinity to biological targets.
Antibacterial Activity
Research indicates that compounds with thiazolidine structures demonstrate significant antibacterial properties. In studies involving derivatives of thiazolidinones:
- In vitro tests against Staphylococcus aureus and Escherichia coli showed promising results, with some derivatives outperforming standard antibiotics like norfloxacin and chloramphenicol .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against:
- Candida albicans and Aspergillus species . The antifungal activity was assessed using the two-fold serial dilution method. Compounds within this class displayed comparable efficacy to established antifungal agents .
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 64 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Activity
The thiazolidine derivatives have also been evaluated for their anticancer potential. Studies reported that these compounds exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Potential mechanisms include the induction of apoptosis and inhibition of cell proliferation through interference with metabolic pathways involved in cancer cell growth .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Interference with Metabolic Pathways : It could disrupt metabolic pathways critical for cancer cell survival.
- Synergistic Effects : The combination of thiazolidine and benzamide functionalities may lead to enhanced activity compared to individual components.
Case Studies
Several studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
Q & A
Q. Table 1: Comparative Physicochemical Properties of Analogous Compounds
| Compound | logP | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~3.5* | 4 | Thiazolidinone, Benzamide |
| U-47700 (Opioid Analogue) | 2.8 | 3 | Acetamide, Cyclohexyl |
| N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide | 2.1 | 3 | Hydroxymethyl, Benzamide |
| *Estimated via computational tools (e.g., ChemAxon). |
Advanced: What experimental designs are recommended for studying metabolic stability?
Answer:
- In Vitro Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
- LC-MS/MS Analysis : Quantify parent compound degradation and metabolite formation over time .
- Structural Modifications : Introduce deuterium or fluorine at metabolically labile sites (e.g., benzamide methyl groups) to enhance stability .
Advanced: How can computational modeling guide the design of derivatives with improved selectivity?
Answer:
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with thiazolidinone carbonyls) using software like Schrödinger .
- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with biological activity data .
- ADMET Prediction : Use tools like SwissADME to optimize solubility and reduce toxicity .
Advanced: What analytical methods are critical for detecting impurities in scaled-up syntheses?
Answer:
- HPLC-PDA/MS : Detect and quantify byproducts (e.g., unreacted starting materials or oxidation products) .
- Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N/S content .
- X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms, which impact bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
